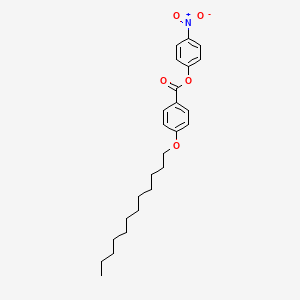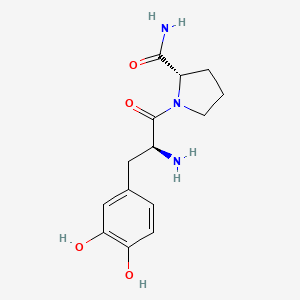
3-Hydroxy-L-tyrosyl-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-L-tyrosyl-L-prolinamide: is a chemical compound that consists of a 3-hydroxy-L-tyrosine moiety linked to an L-prolinamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-L-tyrosyl-L-prolinamide typically involves the amidation of L-proline with 3-hydroxy-L-tyrosine. The process can be carried out using biocatalysis to achieve high optical purity and avoid racemization. For instance, the enzyme-catalyzed amidation of unprotected L-proline with ammonia in an organic solvent has been described, achieving high conversion rates and excellent optical purity .
Industrial Production Methods: Industrial production of this compound can leverage biocatalytic processes to ensure high efficiency and minimal waste. The use of immobilized enzyme variants, such as CalBopt-24, in organic solvents like 2-methyl-2-butanol at elevated temperatures (e.g., 70°C) can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-L-tyrosyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine moiety can be oxidized to form quinones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Various substituted tyrosine derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-L-tyrosyl-L-prolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can serve as a model compound for studying enzyme-catalyzed reactions and protein interactions.
Industry: It can be used in the production of pharmaceuticals and as a catalyst in organic synthesis
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-L-tyrosyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The hydroxyl group on the tyrosine moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The amide bond provides stability and specificity in binding to target molecules .
Comparación Con Compuestos Similares
3-Hydroxy-L-tyrosyl-AMP: A compound with similar structural features but with an adenosine monophosphate group instead of prolinamide.
Histrelin: A synthetic analog of gonadotropin-releasing hormone with a similar amide linkage.
Uniqueness: 3-Hydroxy-L-tyrosyl-L-prolinamide is unique due to its specific combination of a hydroxylated tyrosine and a prolinamide group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
66067-51-4 |
|---|---|
Fórmula molecular |
C14H19N3O4 |
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H19N3O4/c15-9(6-8-3-4-11(18)12(19)7-8)14(21)17-5-1-2-10(17)13(16)20/h3-4,7,9-10,18-19H,1-2,5-6,15H2,(H2,16,20)/t9-,10-/m0/s1 |
Clave InChI |
UJHZHCRWZSXGKU-UWVGGRQHSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC(=C(C=C2)O)O)N)C(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CC(=C(C=C2)O)O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



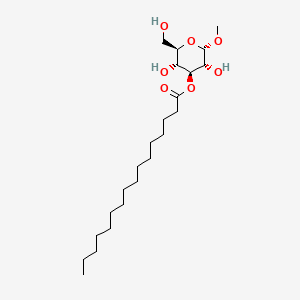
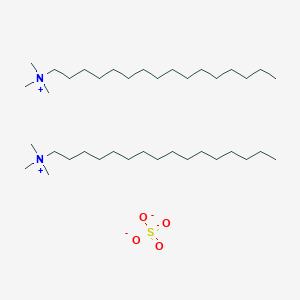
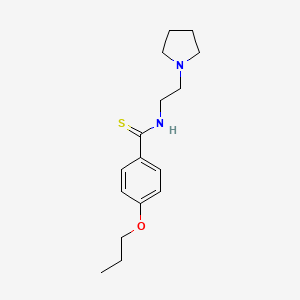
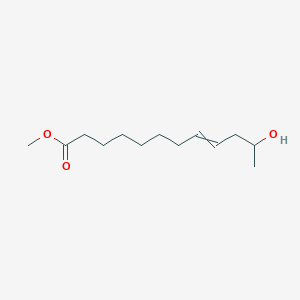

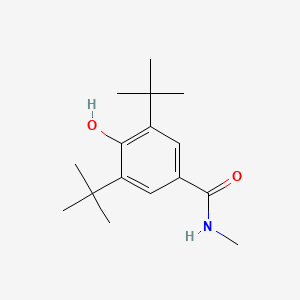
![2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B14475357.png)
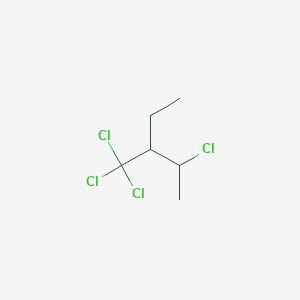


![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)

